molecular formula C11H14N2O4 B7977001 N-Isopropyl-3-methoxy-4-nitrobenzamide

N-Isopropyl-3-methoxy-4-nitrobenzamide

Cat. No.: B7977001
M. Wt: 238.24 g/mol
InChI Key: KNNFPTALGXYPNU-UHFFFAOYSA-N
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Description

N-Isopropyl-3-methoxy-4-nitrobenzamide is a benzamide derivative characterized by a nitro group at the 4-position, a methoxy group at the 3-position, and an isopropylamide substituent on the benzene ring.

Key structural features influencing its behavior include:

  • Methoxy group (3-position): Electron-donating, which may counteract the nitro group’s electronic effects and influence solubility.
  • Isopropylamide: A bulky substituent that impacts lipophilicity and steric interactions in chemical reactions.

Properties

IUPAC Name

3-methoxy-4-nitro-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-7(2)12-11(14)8-4-5-9(13(15)16)10(6-8)17-3/h4-7H,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNFPTALGXYPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-3-methoxy-4-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 3-methoxybenzamide to introduce the nitro group, followed by alkylation with isopropylamine to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-3-methoxy-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens or nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of functionalized benzamides.

Scientific Research Applications

N-Isopropyl-3-methoxy-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Isopropyl-3-methoxy-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and propan-2-yl groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key benzamide derivatives and their substituent variations:

Compound Name Substituents (Positions) Amide Group Key Properties/Data Source
N-Isopropyl-4-bromo-3-methoxybenzamide Br (4), OMe (3) Isopropyl SDS 100% purity; handling precautions
N,N-Diisopropyl-4-methoxybenzamide OMe (4) Diisopropyl NCATS database entry; structural data
N-(3-Chlorophenethyl)-4-nitrobenzamide NO₂ (4), Cl (3, via phenethyl) 3-Chlorophenethyl Synthetic protocol; MDPI safety disclaimer
4-Methoxy-N,N-dimethylbenzamide OMe (4) Dimethyl NMR data (δ 3.0–3.3 ppm for N-CH₃)
N-(2-((4-Chlorobenzyl)amino)...* NO₂ (not present), Cl, OMe Propyl/Chlorobenzyl Mp: 142.9–143.4°C; HRMS: 464.1868

Notes:

  • Electron effects : Nitro groups (e.g., in N-(3-chlorophenethyl)-4-nitrobenzamide) increase reactivity in electrophilic substitutions compared to methoxy or bromo substituents.
  • Solubility : Isopropylamide groups (e.g., in N-Isopropyl-4-bromo-3-methoxybenzamide) likely reduce water solubility compared to dimethylamide derivatives due to increased hydrophobicity.
  • Synthetic yields : Steric hindrance from bulky amide groups (e.g., diisopropyl in ) may lower reaction yields compared to smaller substituents.

Spectroscopic and Physical Properties

  • Melting Points : Analogs with nitro groups (e.g., 4-nitrobenzamides) typically exhibit higher melting points than methoxy derivatives due to stronger intermolecular interactions.
  • NMR Trends : Methoxy protons resonate at δ 3.7–3.9 ppm, while nitro groups deshield adjacent protons, shifting aromatic signals downfield.
  • Safety: Bromo and nitro substituents often require stringent handling measures (e.g., ventilation, PPE), as noted in Safety Data Sheets.

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